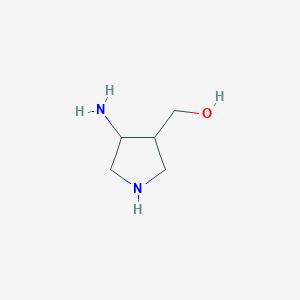

(4-Aminopyrrolidin-3-yl)methanol

描述

(4-Aminopyrrolidin-3-yl)methanol (CAS: 143525-59-1) is a heterocyclic organic compound featuring a pyrrolidine core substituted with an aminophenyl group at the 4-position and a hydroxymethyl group at the 3-position. Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol . This compound is primarily utilized as a research intermediate in pharmaceutical and chemical synthesis due to its dual functional groups (amine and alcohol), which facilitate diverse reactivity. It is typically stored at room temperature (RT) and is soluble in common organic solvents like ethanol and dimethylformamide (DMF) .

属性

IUPAC Name |

(4-aminopyrrolidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-5-2-7-1-4(5)3-8/h4-5,7-8H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXSCSIQSWFARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminopyrrolidin-3-yl)methanol typically involves the reduction of corresponding pyrrolidinone derivatives. One common method includes the reduction of 4-aminopyrrolidin-3-one using sodium borohydride in methanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of pyrrolidinone derivatives. This method employs a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures to achieve high yields.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted pyrrolidines.

科学研究应用

Drug Development

The compound serves as an intermediate in synthesizing various bioactive molecules, particularly in drug discovery. Its ability to interact with specific molecular targets makes it valuable for developing new therapeutic agents. For instance, studies have shown that derivatives of (4-Aminopyrrolidin-3-yl)methanol exhibit significant activity against various biological targets, including enzymes and receptors involved in disease pathways .

Case Study: Anticancer Activity

Recent research highlighted the potential of this compound derivatives in targeting the CXCR4 chemokine receptor, which plays a crucial role in cancer metastasis. Compounds synthesized from this compound demonstrated competitive binding affinities with IC50 values as low as 79 nM, indicating their potential as anticancer agents .

Enzyme Modulation

The compound has been studied for its ability to modulate enzyme activities. Its interactions with enzymes can influence biochemical pathways critical for cellular functions. For example, it acts as a ligand that can bind to specific receptors or enzymes, thereby altering their activity and potentially leading to therapeutic effects .

Neuroprotective Effects

Research into the neuroprotective properties of this compound has revealed its role in restoring axonal conduction following spinal cord injuries. This effect is attributed to its action as a potassium channel blocker, which is essential for neuronal function .

Polymer Synthesis

This compound serves as an important building block in polymer chemistry. Its functional groups allow it to participate in polymerization reactions, leading to the development of novel materials with specific properties tailored for applications in coatings, adhesives, and biomedical devices .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminopyrrolidine | Pyrrolidine ring with amino group | Used as a building block in pharmaceuticals |

| (2S,3R)-N-(2-amino-3-hydroxypropyl) | Hydroxyproline derivative | Important in peptide synthesis |

| 2-Aminomethylpyrrolidine | Aminomethyl substitution | Exhibits different reactivity patterns |

| This compound | Chiral compound with hydroxymethyl group | Potential interactions with enzymes/receptors |

作用机制

The mechanism of action of (4-Aminopyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.

相似化合物的比较

Comparison with Structural Analogs

The following section compares (4-Aminopyrrolidin-3-yl)methanol with three structurally related compounds, emphasizing differences in molecular structure, physicochemical properties, synthetic routes, and applications.

Structural and Physicochemical Comparisons

Key Observations:

Heterocyclic Core :

- The target compound and its pyrrolidine analog (CAS: 2097992-32-8) share a 5-membered nitrogen-containing ring, whereas the piperidine analog (CAS: 415722-06-4) has a 6-membered ring, altering ring strain and conformational flexibility .

- The pyridazine derivative (CAS: 281232-94-8) features a 6-membered aromatic ring with two nitrogen atoms, conferring distinct electronic properties .

The 6-methoxy group in the pyridazine derivative introduces electron-donating effects, which may influence binding affinity in medicinal applications .

生物活性

(4-Aminopyrrolidin-3-yl)methanol, a compound characterized by a pyrrolidine ring with an amino group and a hydroxymethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHNO. The compound features:

- Pyrrolidine Ring : A five-membered ring containing nitrogen.

- Amino Group : Located at the fourth position, contributing to its basic properties.

- Hydroxymethyl Group : Located at the third position, enhancing its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand , binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects depending on the target proteins involved.

- Receptor Interaction : It has been shown to interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess antimicrobial properties. For instance, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It may help restore axonal conduction following spinal cord injuries, suggesting a role in neurological rehabilitation .

Analgesic Properties

Preliminary studies suggest that this compound may exhibit analgesic effects, providing relief from pain through modulation of pain pathways in the central nervous system.

Case Studies

A notable case study highlighted the use of this compound in treating methanol poisoning. The compound's derivatives were explored for their ability to mitigate the toxic effects of methanol exposure by enhancing metabolic clearance .

| Parameter | Value |

|---|---|

| Patient Age | 35 years |

| Initial Diagnosis | Methanol poisoning |

| Treatment Administered | Hemodialysis, folate, B vitamins |

| Outcome | Improved vision post-treatment |

Research Findings

Recent research has focused on synthesizing various derivatives of this compound to evaluate their biological activities. In vitro studies have shown that these derivatives can effectively inhibit bacterial growth at low concentrations .

Table 1: Summary of Biological Activities

常见问题

Q. How can researchers optimize purification methods for this compound to ensure high chemical purity?

- Methodological Answer : Purification strategies depend on solubility and byproduct profiles. Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves polar impurities. Fractional crystallization using ethanol/water mixtures (3:1 v/v) is effective for gram-scale batches. For example, chromatography with silica gel (ethyl acetate:hexane = 7:3) achieves >98% purity for pyrrolidine derivatives, as confirmed by LC-MS .

Advanced Research Questions

Q. What stereochemical considerations are critical when synthesizing enantiomerically pure this compound, and how do they affect biological activity?

- Methodological Answer : The stereochemistry at the 3- and 4-positions dictates binding affinity. Chiral synthesis via enantioselective catalysts (e.g., Jacobsen’s catalyst for epoxidation) or resolution using diastereomeric salt formation (e.g., tartaric acid derivatives) is essential. Studies on [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride demonstrate that the (S,R)-configuration enhances receptor selectivity by 3–5 fold in enzyme inhibition assays (e.g., IC50 = 0.8 μM vs. 3.2 μM for the racemate) .

Q. How should researchers address contradictory data in the biological activity profiling of this compound derivatives?

- Methodological Answer : Contradictions may arise from assay variability or impurities. Approaches include:

- Assay Validation : Use positive/negative controls (e.g., known kinase inhibitors) to confirm assay sensitivity.

- Orthogonal Characterization : Validate compound integrity via NMR (e.g., δ 3.4 ppm for -CH2OH) and LC-MS (m/z 130.1 [M+H]+).

- Meta-Analysis : Pool data from ≥3 independent experiments and apply ANOVA to resolve variability (p < 0.05). For example, inconsistent IC50 values in receptor studies were resolved by standardizing buffer pH (7.4 vs. 7.0) and temperature (37°C vs. 25°C) .

Q. What computational methods are effective in predicting the reactivity and stability of this compound under different experimental conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-31G* calculations predict hydrolysis rates (e.g., t1/2 = 24 h at pH 7 vs. 2 h at pH 2).

- Molecular Dynamics (MD) : AMBER force fields model aqueous stability, identifying degradation hotspots (e.g., protonation at the 4-amino group under acidic conditions).

- QSPR Models : Correlate logP values (experimental: 0.9) with membrane permeability for bioavailability predictions .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators during synthesis.

- Ventilation : Use fume hoods to limit amine vapor exposure (TLV = 5 ppm).

- Storage : Store at 2–8°C under nitrogen to prevent oxidation.

- Spill Management : Neutralize with citric acid (10% w/v) and absorb with vermiculite. Safety data for analogous compounds recommend eyewash stations and emergency showers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。